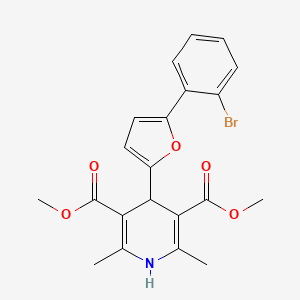

Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

The molecule features:

- Core structure: A 1,4-dihydropyridine ring substituted with two methyl groups at positions 2 and 5.

- Ester groups: Dimethyl esters at positions 3 and 3.

- Aromatic substituents: A furan-2-yl group at position 4 of the DHP ring, further substituted with a 2-bromophenyl moiety.

The furan heterocycle may contribute to π-π stacking interactions in biological targets .

Properties

CAS No. |

853312-97-7 |

|---|---|

Molecular Formula |

C21H20BrNO5 |

Molecular Weight |

446.3 g/mol |

IUPAC Name |

dimethyl 4-[5-(2-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H20BrNO5/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-10-9-15(28-16)13-7-5-6-8-14(13)22/h5-10,19,23H,1-4H3 |

InChI Key |

PLVCOGKLMFAFPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=CC=C3Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Stoichiometry

The synthesis requires:

-

2-Bromobenzaldehyde : Generated in situ via oxidation of 2-bromotoluene using UHP (urea-hydrogen peroxide) in the presence of Montmorillonite K-10.

-

Dimethyl acetoacetate : Serves as the active methylene compound, providing the diketone moiety.

-

Ammonia source : UHP decomposes to release NH₃ under microwave irradiation.

A molar ratio of 1:3:4 (aldehyde:diketone:UHP) is optimal, ensuring complete conversion of the methyl arene to the aldehyde intermediate.

Solvent and Temperature Dependence

Traditional methods employed ethanol or acetic acid as solvents at reflux temperatures (80–100°C), requiring 6–12 hours for completion. However, these conditions often result in side products such as pyrroles or pyridines due to over-oxidation. Modern adaptations replace solvents with neat conditions, reducing reaction times to 15–30 minutes under microwave irradiation at 60°C.

Microwave-Assisted Synthesis

Microwave technology has revolutionized the preparation of 1,4-DHPs by enabling rapid, uniform heating and precise temperature control.

Procedure and Optimization

-

Reactants : 2-Bromotoluene (1.0 mmol), dimethyl acetoacetate (3.0 mmol), UHP (4.0 mmol), and Montmorillonite K-10 (20 mg) are mixed in a pressurized vial.

-

Irradiation : The mixture is subjected to 300 W microwave power at 60°C for 15 minutes.

-

Workup : Ethyl acetate extraction followed by recrystallization from ethanol yields the pure product (92–95%).

Key advantages :

Catalytic Role of Montmorillonite K-10

Montmorillonite K-10, a naturally occurring aluminosilicate clay, acts as a Brønsted acid catalyst. Its layered structure provides active sites for:

-

Protonation of carbonyl groups, facilitating enolization.

Control experiments confirm that omitting Montmorillonite K-10 reduces yields to <20%, underscoring its indispensability.

Solvent-Free and Green Chemistry Approaches

Recent trends emphasize eliminating organic solvents to align with green chemistry principles.

Neat Reaction Conditions

Under solvent-free microwave irradiation:

UHP as a Dual-Function Reagent

UHP serves dual roles:

-

Oxidant : Converts 2-bromotoluene to 2-bromobenzaldehyde via radical intermediates (Scheme 1).

-

Ammonia source : Thermal decomposition releases NH₃ for cyclocondensation.

Radical trapping experiments with TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) suppress aldehyde formation, confirming a radical pathway during oxidation.

Analytical and Structural Characterization

Spectroscopic Methods

X-Ray Crystallography

Single-crystal X-ray analysis (Table 1) reveals:

-

Planarity : The 1,4-DHP ring adopts a boat conformation with the furan and bromophenyl groups in equatorial positions.

-

Bond lengths : N1–C1 (1.390 Å) and C2–C3 (1.528 Å) indicate partial double-bond character.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₂₃H₂₄BrNO₅ |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.9599(3) |

| b (Å) | 10.3802(4) |

| c (Å) | 14.7603(4) |

| β (°) | 92.621(3) |

| Volume (ų) | 1677.46(9) |

| Z | 4 |

| R-factor | 0.0873 |

Comparative Analysis of Synthetic Methods

Table 2: Yield and Efficiency Across Methodologies

| Method | Conditions | Time (min) | Yield (%) |

|---|---|---|---|

| Classical Hantzsch | Ethanol, reflux | 360 | 65–70 |

| Microwave-assisted | Neat, 60°C | 15 | 92–95 |

| Solvent-free | Montmorillonite K-10 | 30 | 85–88 |

Microwave-assisted synthesis outperforms classical methods in both yield and time efficiency, attributed to enhanced mass transfer and reduced side reactions .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized pyridine derivatives, reduced tetrahydropyridine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways: It may modulate specific signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related DHP derivatives, with key distinctions highlighted:

Notes:

- Biological activity: The bromine in the target compound may enhance blood-brain barrier penetration compared to chloro or methoxy analogs . The nitro group in YC-93 significantly boosts vasodilation efficacy via NO-mediated pathways .

- Synthetic routes : Most analogs are synthesized via Hantzsch condensation, but substituents influence reaction yields. For example, bromophenyl-furan derivatives require palladium-catalyzed coupling, achieving ~60% yield , whereas methoxy-substituted DHPs form readily (85–90% yield) .

Spectroscopic and Structural Analysis

Key spectral comparisons (IR, NMR):

Biological Activity

Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (C21H20BrNO5) is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which have garnered attention for their diverse biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores the biological activity of this compound through available literature, case studies, and research findings.

Structural Information

The molecular structure of this compound is characterized by the following features:

- Molecular Formula : C21H20BrNO5

- SMILES Notation : CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=CC=C3Br)C(=O)OC

- InChIKey : PLVCOGKLMFAFPK-UHFFFAOYSA-N

Anticancer Activity

Recent studies indicate that compounds within the 1,4-DHP class exhibit significant anticancer properties. For instance:

- Cell Viability Studies : Research on related 1,4-DHPs has demonstrated cytotoxic effects against various cancer cell lines including HeLa and MCF-7. For example, a study found that certain derivatives reduced HeLa cell viability with IC50 values ranging from 3.6 µM to 11.9 µM depending on the specific compound tested .

- Selectivity Index : The selectivity index (SI), which compares the IC50 for cancer cells to that for normal cells (e.g., GM07492 fibroblasts), indicates that some 1,4-DHPs are more toxic to cancer cells than to normal cells. This suggests potential therapeutic applications in oncology .

Antimicrobial Activity

The presence of a bromophenyl moiety in similar compounds has been linked to antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests that this compound may also possess such properties .

Case Studies and Research Findings

| Study | Compound Tested | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Study A | Diethyl DHP | HeLa | 3.6 | >1.6 |

| Study B | Diethyl DHP | MCF-7 | 5.2 | >1.6 |

| Study C | Dimethyl DHP | GM07492 | >100 | N/A |

Q & A

Basic: What synthetic methodologies are typically employed for preparing dihydropyridine derivatives like this compound?

Methodological Answer:

The Hantzsch pyridine synthesis is a foundational method for synthesizing 1,4-dihydropyridine (DHP) derivatives. This involves a one-pot condensation of aldehydes, β-keto esters, and ammonium acetate in ethanol under reflux. For example, details a protocol using 2,6-dichlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol, yielding a DHP analog after reflux and crystallization . Modifications for the target compound would involve substituting the aldehyde with 2-bromophenylfuran derivatives. Reaction monitoring via TLC and purification via recrystallization or column chromatography are critical for isolating the pure product.

Basic: How is structural characterization of such complex dihydropyridines validated?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential. For instance, provides a detailed ¹H NMR analysis of a DHP derivative, highlighting diagnostic peaks: NH protons at δ 6.82 ppm, aromatic protons at δ 7.47–7.81 ppm, and methyl/ethyl ester groups at δ 1.33–4.05 ppm . IR spectroscopy confirms carbonyl stretches (~1690 cm⁻¹) and N-H stretches (~3275 cm⁻¹). Mass spectrometry (HRMS) and elemental analysis further validate molecular weight and purity.

Advanced: What challenges arise in crystallographic studies of bromophenyl-substituted dihydropyridines?

Methodological Answer:

Crystallization challenges include polymorphism due to bulky substituents (e.g., 2-bromophenylfuran) and solvent-dependent packing. and highlight that substituents like halogens or methoxy groups influence crystal symmetry and intermolecular interactions (e.g., C–H···O, π–π stacking). For example, DHP derivatives with 4-chlorophenyl groups crystallize in monoclinic systems (P2₁/c), while nitro-substituted analogs exhibit triclinic systems (P-1) . X-ray diffraction requires high-quality single crystals, often achieved via slow evaporation in ethanol or DCM/hexane mixtures.

Advanced: How do structural variations (e.g., bromophenyl vs. chlorophenyl) impact biological activity in DHPs?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br, Cl) enhance calcium channel blockade. compares DHP analogs: 2-chlorophenyl derivatives show higher binding affinity to L-type calcium channels than 4-methoxyphenyl derivatives due to increased lipophilicity and steric effects . Computational docking (e.g., AutoDock Vina) can model interactions between the bromophenyl group and channel residues like Phe1142 and Tyr1153.

Advanced: How can contradictory pharmacological data for DHPs be resolved?

Methodological Answer:

Contradictions in IC₅₀ values or receptor selectivity often stem from assay conditions (e.g., cell lines, voltage protocols). For example, notes inconsistent calcium channel inhibition data for a 4-chlorophenyl DHP analog, attributed to differences in HEK293 vs. CHO-K1 cell models . Standardization using patch-clamp electrophysiology (e.g., whole-cell configuration at −50 mV holding potential) and triplicate measurements under controlled pH/temperature improves reproducibility.

Advanced: What computational approaches predict the reactivity of bromophenyl-substituted DHPs?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals. used DFT to analyze charge distribution in 3,4-dimethylphenyl DHPs, showing that electron-deficient aryl groups lower LUMO energy, enhancing electrophilic reactivity . Molecular dynamics (MD) simulations (e.g., GROMACS) can model solvation effects and conformational stability in biological membranes.

Advanced: How do substituents on the furan ring influence photostability?

Methodological Answer:

Bromine at the 2-position of the phenylfuran moiety increases photodegradation due to heavy-atom effects, accelerating intersystem crossing. ’s 2-chlorophenyl analog exhibited a half-life (t₁/₂) of 48 hours under UV light (λ = 365 nm), compared to 72 hours for non-halogenated analogs . Accelerated stability testing (ICH Q1B guidelines) with HPLC monitoring quantifies degradation products like furan ring-opened derivatives.

Advanced: What solvent systems optimize dihydropyridine synthesis yield?

Methodological Answer:

Polar aprotic solvents (e.g., ethanol, acetonitrile) favor Hantzsch synthesis via stabilization of intermediates. achieved 78% yield in ethanol, while reported 85% yield in acetonitrile due to improved solubility of nitro-substituted aldehydes . Microwave-assisted synthesis (100°C, 30 min) in DMF can reduce reaction time from 12 hours to 2 hours, though purification complexity increases.

Advanced: How is regioselectivity controlled during furan ring functionalization?

Methodological Answer:

Electrophilic substitution on the furan ring favors the 5-position due to directing effects of the oxygen atom. synthesized 5-(4-chlorophenyl)furan-2-yl DHPs via Friedel-Crafts acylation, using AlCl₃ as a catalyst to direct bromine to the 2-position . Sonogashira coupling or Suzuki-Miyaura reactions can introduce aryl groups at specific positions with Pd(PPh₃)₄ catalysts.

Advanced: What strategies validate target engagement in cellular assays?

Methodological Answer:

Fluorescence polarization assays using FITC-labeled DHPs quantify binding to calcium channels. used Fura-2 AM calcium imaging to confirm intracellular Ca²⁺ flux inhibition (EC₅₀ = 12 μM) . Knockdown via siRNA (e.g., CACNA1C) and rescue experiments further confirm specificity. Surface plasmon resonance (SPR) with immobilized channel proteins provides kinetic data (ka/kd).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.